molecular formula C14H20N2O4 B13612083 3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid

3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid

Cat. No.: B13612083
M. Wt: 280.32 g/mol
InChI Key: VGZYANPTTUSKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a tert-butoxycarbonyl (Boc) protected amino group attached to a phenyl ring. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protecting groups. One common method involves the reaction of 3-amino-3-phenylpropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure selective protection of the amino group .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Oxidation and Reduction: The phenyl ring can undergo electrophilic aromatic substitution reactions, while the amino group can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound is often used in peptide coupling reactions, where the carboxyl group reacts with amino groups of other amino acids to form peptide bonds. Common reagents for these reactions include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, deprotection of the Boc group yields the free amine, which can then participate in further coupling reactions to form peptides.

Scientific Research Applications

3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules. Its Boc-protected amino group allows for selective reactions, making it valuable in multi-step synthesis.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis. It serves as a model compound for understanding the behavior of amino acids in biological systems.

    Medicine: Research into drug development often utilizes this compound to design and synthesize peptide-based therapeutics. Its structural properties make it a useful tool in the development of enzyme inhibitors and receptor agonists/antagonists.

    Industry: In industrial applications, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is primarily related to its role as a building block in peptide synthesis. The Boc-protected amino group allows for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Similar compounds to 3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid include:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in synthetic applications.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

3-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)11(15)8-12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

VGZYANPTTUSKSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CC(=O)O)N

Origin of Product

United States

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